molecular formula C11H13Cl3N2O B12786382 Levlofexidine hydrochloride CAS No. 87038-06-0

Levlofexidine hydrochloride

Cat. No.: B12786382
CAS No.: 87038-06-0
M. Wt: 295.6 g/mol
InChI Key: DWWHMKBNNNZGHF-OGFXRTJISA-N
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Preparation Methods

The synthesis of levlofexidine hydrochloride involves multiple steps. One common synthetic route includes the reaction of ®-(-)-2-(2,6-dichlorophenoxy)propionamide with trimethoxonium tetrafluoroborate in dichloromethane for 36 hours. This is followed by the addition of ethylenediamine at 0-20°C. The resulting solution is then warmed to room temperature, diluted with absolute ethanol, and evaporated to dryness. The residue is partitioned between aqueous potassium carbonate and dichloromethane, and the organic layer is dried and evaporated under reduced pressure. Recrystallization from boiling hexanes yields pure this compound .

Chemical Reactions Analysis

Levlofexidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Levlofexidine hydrochloride has several scientific research applications:

Mechanism of Action

Levlofexidine hydrochloride exerts its effects by binding to alpha2-adrenergic receptors in the central nervous system. This binding reduces the release of norepinephrine, a hormone similar to adrenaline, which contributes to the symptoms of opioid withdrawal. By decreasing norepinephrine release, this compound helps alleviate symptoms such as chills, sweating, stomach cramps, muscle pain, and runny nose .

Comparison with Similar Compounds

Levlofexidine hydrochloride is structurally and functionally similar to clonidine, another alpha2-adrenergic receptor agonist used for treating opioid withdrawal symptoms. Both compounds contain an imidazoline ring and a 2,6-dichlorinated phenyl ring. this compound is considered to have fewer side effects and is more economical compared to clonidine . Other similar compounds include guanfacine and tizanidine, which also act on alpha2-adrenergic receptors but are used for different medical conditions .

Properties

CAS No.

87038-06-0

Molecular Formula

C11H13Cl3N2O

Molecular Weight

295.6 g/mol

IUPAC Name

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m1./s1

InChI Key

DWWHMKBNNNZGHF-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl

Origin of Product

United States

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